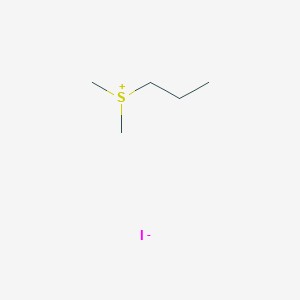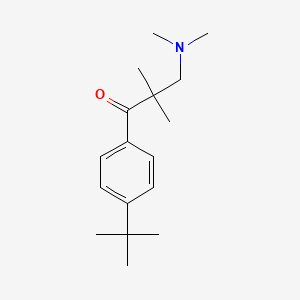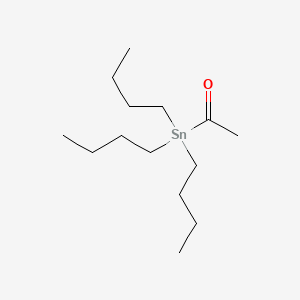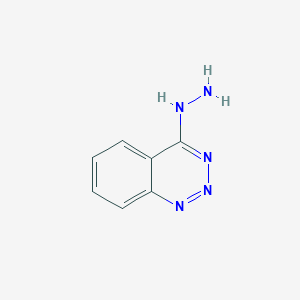
Dimethyl(propyl)sulfanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(propyl)sulfanium iodide is an organosulfur compound belonging to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. In this case, the sulfur atom is bonded to two methyl groups and one propyl group, with iodide serving as the counterion. Sulfonium salts are known for their diverse reactivity and applications in organic synthesis, particularly in the formation of sulfur ylides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with propyl iodide:
(CH3)2S+C3H7I→(CH3)2S+C3H7I−
This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the iodide ion acts as the leaving group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(propyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, forming sulfur ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong bases like sodium hydride (NaH) are employed to generate sulfur ylides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Sulfur Ylides: Formed through substitution reactions.
Applications De Recherche Scientifique
Dimethyl(propyl)sulfanium iodide has several applications in scientific research:
Biology: Sulfonium salts are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of sulfonium compounds in drug development.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dimethyl(propyl)sulfanium iodide primarily involves the formation of sulfur ylides. These ylides act as nucleophiles, attacking electrophilic centers in various substrates. The reaction typically proceeds through the following steps:
Deprotonation: A strong base deprotonates the sulfonium salt, generating the ylide.
Nucleophilic Attack: The ylide attacks an electrophilic carbon, forming a zwitterionic intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, such as an epoxide or cyclopropane.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsulfonium iodide: Similar structure but with three methyl groups instead of two methyl and one propyl group.
Dimethylsulfonium methylide: A related ylide-forming compound used in similar synthetic applications.
Uniqueness
Dimethyl(propyl)sulfanium iodide is unique due to its specific substituent pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of a propyl group can introduce steric and electronic effects that differentiate it from other sulfonium salts.
Propriétés
Numéro CAS |
52238-40-1 |
|---|---|
Formule moléculaire |
C5H13IS |
Poids moléculaire |
232.13 g/mol |
Nom IUPAC |
dimethyl(propyl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-4-5-6(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
NUSXMKGPZWJZSY-UHFFFAOYSA-M |
SMILES canonique |
CCC[S+](C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-Chlorophenyl)-1-phenylethenyl]-1,3-benzoxazole](/img/structure/B14647243.png)
methanone](/img/structure/B14647249.png)


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)


![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)



